molecular formula C16H17N3O4S B11136056 N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11136056
M. Wt: 347.4 g/mol
InChI Key: OGWFGYFGGGQVEW-UHFFFAOYSA-N
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Description

N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzodioxine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzodioxine and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxine ring.

Scientific Research Applications

N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which N2-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzodioxine ring may facilitate binding to hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto structure but lacks the complex ring systems.

    Sulfamethazine: Contains a thiazole ring but differs significantly in its overall structure and functional groups.

Uniqueness

N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a benzodioxine ring and a thiazole ring, which provides a distinct set of chemical properties and potential biological activities not found in simpler or structurally different compounds.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C16H17N3O4S/c1-10-9-24-16(18-10)19-14(20)6-7-17-15(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-5,9,13H,6-8H2,1H3,(H,17,21)(H,18,19,20)

InChI Key

OGWFGYFGGGQVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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